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Compound of Interest

Compound Name: 2-Amino-5,6-diethylindane

Cat. No.: B1589318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the International Union of Pure and Applied

Chemistry (IUPAC) nomenclature for the molecule commonly known as 2-Amino-5,6-
diethylindane. Understanding the systematic naming conventions is critical for unambiguous

scientific communication, database searching, and regulatory submissions. This document

deconstructs the name to clarify the underlying principles and provides a systematic approach

to naming substituted indane derivatives.

The Preferred IUPAC Name (PIN)
The common name "2-Amino-5,6-diethylindane" is widely used and understood in many

contexts. However, for formal scientific and regulatory purposes, the Preferred IUPAC Name

(PIN) is 5,6-diethyl-2,3-dihydro-1H-inden-2-amine[1]. This systematic name precisely describes

the molecular structure according to a hierarchical set of rules.

Table 1: Compound Identifiers
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Identifier Value

Preferred IUPAC Name 5,6-diethyl-2,3-dihydro-1H-inden-2-amine[1]

Common Name 2-Amino-5,6-diethylindane[1]

CAS Number 312753-70-1[1]

Molecular Formula C₁₃H₁₉N[1]

Molecular Weight 189.30 g/mol [1]

Deconstruction of the IUPAC Name: A Foundational
Approach
The IUPAC name can be broken down into its constituent parts, each conveying specific

structural information. This deconstruction is essential for understanding the logic behind the

nomenclature.

The Parent Hydride: From Indene to Indane
The core of the molecule is a bicyclic system. The systematic name is derived from "indene," a

fused ring system consisting of a benzene ring and a cyclopentene ring.

Indene: The unsaturated parent structure.

Indane: A common name for the saturated version, where the double bond in the five-

membered ring is reduced. The preferred IUPAC name for this saturated parent is 2,3-

dihydro-1H-indene[2].

The term "2,3-dihydro" specifies that the saturation occurs at positions 2 and 3 of the indene

ring system. The "1H" indicates the presence of a saturated carbon at position 1, which is a

standard convention in naming fused ring systems to specify the location of indicated

hydrogen.

Numbering the Indane Ring System
Correct numbering is the cornerstone of locating substituents. For fused ring systems like

indane, IUPAC rules dictate a specific orientation and numbering sequence. The system is
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oriented to place the five-membered ring to the right, and numbering begins at the bridgehead

carbon that is not part of the fusion and proceeds into the smaller ring first.

The diagram below, generated using Graphviz, illustrates the correct IUPAC numbering of the

2,3-dihydro-1H-indene parent structure.

Figure 1: IUPAC numbering of the 2,3-dihydro-1H-indene parent hydride.

Applying Substituents
With the parent structure named and numbered, the final step is to add the substituents as

prefixes or suffixes in alphabetical order.

Principal Functional Group: The amino group (-NH₂) is the principal functional group.

According to IUPAC rules, amines are named using the suffix "-amine" attached to the name

of the parent hydride[3]. Its position is indicated by the locant '2', leading to "-2-amine".

Other Substituents: The two ethyl groups (-CH₂CH₃) are treated as substituent prefixes.

Their positions on the benzene ring are at carbons 5 and 6. This is denoted as "5,6-diethyl-".

Combining these elements alphabetically (diethyl before amine) and attaching them to the

parent name results in the full Preferred IUPAC Name: 5,6-diethyl-2,3-dihydro-1H-inden-2-

amine.

Systematic Protocol for IUPAC Name Generation
For researchers encountering similar structures, a reproducible protocol is invaluable. The

following workflow outlines the systematic process for naming substituted indane derivatives,

consistent with IUPAC recommendations[4].
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1. Identify Parent Hydride
(e.g., Fused Bicyclic System)

2. Determine Seniority & Name
(2,3-dihydro-1H-indene)

Based on IUPAC rules
for fused rings

3. Number the Ring System
(Start at bridgehead, into 5-membered ring)

Apply standard
numbering rules

4. Identify Principal Functional Group
(-NH2 is highest priority here)

Scan for functional groups

6. Identify All Other Substituents
(Two ethyl groups)

Identify remaining groups

5. Name with Suffix
(...-2-amine)

Use suffix for highest priority

8. Assemble Full Name
(Alphabetize prefixes, add suffix)

Combine components

7. Name with Prefixes
(5,6-diethyl-)

Use prefixes for lower priority

Combine components

Result:
5,6-diethyl-2,3-dihydro-1H-inden-2-amine

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the systematic naming of substituted indanes.

Context and Application
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The compound 5,6-diethyl-2,3-dihydro-1H-inden-2-amine is not merely an academic example

of nomenclature. It serves as a key reagent in the synthesis of more complex pharmaceutical

molecules[5]. For instance, it is a building block in the synthesis of Indacaterol, a long-acting

beta-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease

(COPD)[5]. The unambiguous identification of such precursors is paramount in pharmaceutical

development, quality control, and patent literature, underscoring the practical importance of

adhering to systematic IUPAC nomenclature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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